molecular formula C16H24N6O3S B2621834 3,5-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide CAS No. 1207019-88-2

3,5-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2621834
CAS No.: 1207019-88-2
M. Wt: 380.47
InChI Key: ZNZKUKMRPITZSC-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Coupling Reactions: The pyrimidine and isoxazole intermediates are then coupled using a suitable linker, such as an ethylamine derivative, under basic conditions.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of sulfinamides or sulfides.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit antimicrobial, antiviral, or anticancer activities due to the presence of the sulfonamide group, which is known to interfere with bacterial enzyme systems.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. Sulfonamides are well-known for their use as antibiotics, and modifications to this compound could lead to new drugs with improved efficacy and reduced resistance.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide likely involves the inhibition of enzyme systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria. This leads to the disruption of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

What sets 3,5-dimethyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both isoxazole and pyrimidine rings, along with the sulfonamide group, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S/c1-11-16(12(2)25-21-11)26(23,24)18-7-6-17-14-10-15(20-13(3)19-14)22-8-4-5-9-22/h10,18H,4-9H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZKUKMRPITZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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